molecular formula C14H9N3O4 B4290938 7-methyl-1,3-dinitroacridine

7-methyl-1,3-dinitroacridine

Cat. No.: B4290938
M. Wt: 283.24 g/mol
InChI Key: JMJJVRWXOLWQEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-1,3-dinitroacridine (MAD) is a synthetic compound that has been extensively studied in the field of neuroscience due to its unique properties as a voltage-sensitive dye. It has been used in a variety of applications, including imaging of neuronal activity, drug discovery, and electrophysiological recordings. In

Scientific Research Applications

7-methyl-1,3-dinitroacridine has been used extensively in neuroscience research due to its ability to selectively stain neurons and allow for the imaging of neuronal activity. It has also been used in drug discovery to screen for compounds that modulate neuronal activity. Additionally, this compound has been used in electrophysiological recordings to monitor changes in membrane potential in real-time.

Mechanism of Action

7-methyl-1,3-dinitroacridine binds to the lipid bilayer of neuronal membranes and undergoes a conformational change upon depolarization. This change in conformation results in a shift in the absorption spectrum of the molecule, allowing for the imaging of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on neuronal activity and viability, making it an ideal tool for imaging and electrophysiological recordings. It does not interfere with the normal functioning of neurons and has been used in a variety of preparations, including brain slices, cultured neurons, and in vivo imaging.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-methyl-1,3-dinitroacridine is its ability to selectively stain neurons and allow for the imaging of neuronal activity. It has also been shown to have minimal effects on neuronal activity and viability, making it an ideal tool for electrophysiological recordings. However, this compound does have limitations, including its low signal-to-noise ratio and the need for specialized imaging equipment.

Future Directions

There are several future directions for 7-methyl-1,3-dinitroacridine research, including the development of new derivatives with improved properties, the use of this compound in combination with other imaging techniques, and the application of this compound in the study of neurological disorders. Additionally, there is potential for the use of this compound in the development of new drugs for the treatment of neurological disorders.
In conclusion, this compound is a synthetic compound that has been extensively studied in the field of neuroscience due to its unique properties as a voltage-sensitive dye. It has been used in a variety of applications, including imaging of neuronal activity, drug discovery, and electrophysiological recordings. Further research on this compound and its derivatives has the potential to lead to new insights into the functioning of the nervous system and the development of new treatments for neurological disorders.

Properties

IUPAC Name

7-methyl-1,3-dinitroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c1-8-2-3-12-9(4-8)5-11-13(15-12)6-10(16(18)19)7-14(11)17(20)21/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJJVRWXOLWQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785589
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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